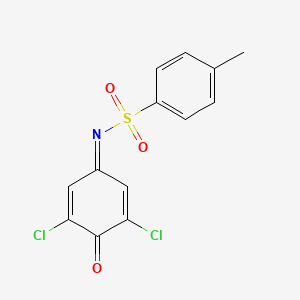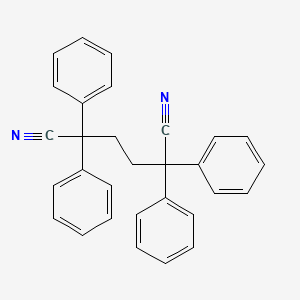
2,2,5,5-Tetraphenylhexanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetraphenylhexanedinitrile is an organic compound characterized by its unique structure, which includes four phenyl groups attached to a hexane backbone with two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetraphenylhexanedinitrile typically involves the reaction of benzyl cyanide with a suitable catalyst under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by a coupling reaction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,5,5-Tetraphenylhexanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetraphenylhexanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetraphenylhexanedinitrile exerts its effects is primarily through its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
2,2,5,5-Tetramethylhexanedinitrile: Similar structure but with methyl groups instead of phenyl groups.
2,2,5,5-Tetramethyloxolane: A related compound with a different functional group.
Uniqueness: 2,2,5,5-Tetraphenylhexanedinitrile is unique due to its combination of phenyl and nitrile groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
72108-25-9 |
|---|---|
Molekularformel |
C30H24N2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2,2,5,5-tetraphenylhexanedinitrile |
InChI |
InChI=1S/C30H24N2/c31-23-29(25-13-5-1-6-14-25,26-15-7-2-8-16-26)21-22-30(24-32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-22H2 |
InChI-Schlüssel |
NSANGDFWEISFLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11964758.png)
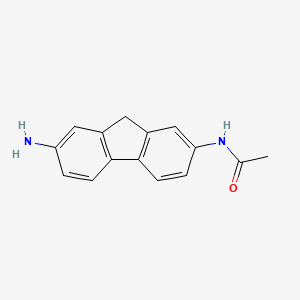
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11964766.png)
![4-bromo-2-{(E)-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol](/img/structure/B11964772.png)

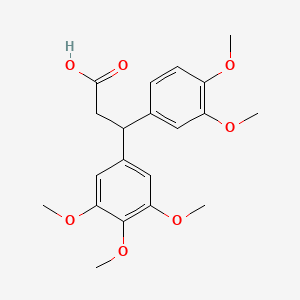
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964786.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964791.png)
![isopropyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964793.png)

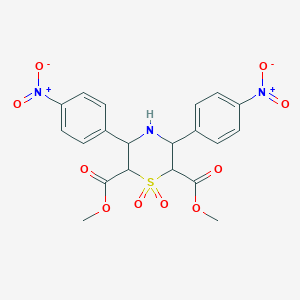
![(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide](/img/structure/B11964814.png)
